molecular formula C30H38Br2N2S3 B2608026 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 457931-23-6

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2608026
CAS No.: 457931-23-6
M. Wt: 682.64
InChI Key: AMYLTENEOQNKGO-UHFFFAOYSA-N
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Description

“4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole” is a compound that has been widely used as a strong acceptor for enhancing π-stacking and improving the charge carrier transport properties in optoelectronic applications .


Synthesis Analysis

The synthesis of this compound involves the creation of five copolymers based on the acceptor 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole copolymerized with thiophene (CP1), 3,4-difluorothiophene (CP2), bithiophene (CP3), 3,3′-difluoro-2,2′-bithiophene (CP4) and selenophene (CP5) as the donor comonomers .


Molecular Structure Analysis

The molecular formula of this compound is C30H38Br2N2S3 . It has been used in the synthesis of copolymers, which exhibited favorable optical and electrochemical properties with low band gaps and strong π–π intermolecular interactions .


Chemical Reactions Analysis

This compound has been used as a strong acceptor in the synthesis of copolymers for organic field-effect transistors . It has also been used as a red monomer for the synthesis of polymer semiconductors in the application of photovoltaic solar cell devices .


Physical and Chemical Properties Analysis

The exact mass of the compound is 680.05600 . It has a molecular weight of 682.63900 . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available .

Scientific Research Applications

  • Photovoltaic Device Applications :

    • Lee et al. (2010) synthesized two conjugated main-chain polymers that include this compound. They found that one of these polymers exhibited broad absorption extending from 300 to 600 nm, making it suitable for use in organic photovoltaic cells. These cells demonstrated a power conversion efficiency of 1.21% (Lee et al., 2010).
    • Han et al. (2014) developed a novel donor-acceptor polymer containing this compound, which resulted in polymer solar cells with an improved power conversion efficiency of 6.21% (Han et al., 2014).
    • Keshtov et al. (2013) synthesized copolymers containing this compound, demonstrating their photovoltaic properties. Polymer solar cells based on these copolymers showed efficiencies in the range of 0.02–0.49% (Keshtov et al., 2013).
  • Optoelectronic Device Applications :

    • Kim et al. (2017) synthesized new benzothiadiazole derivatives, including variants of the compound , for use in organic thin-film transistors and complementary inverters. The resulting devices exhibited p-channel characteristics and high voltage gains (Kim et al., 2017).
    • Hintz et al. (2010) studied the electronic structure of a related molecule, MTBT, which is a model for PCPDTBT, a candidate for bulk heterojunction solar cells. They found significant implications for interface properties in devices due to the strong chemical interaction between the sulfur of the benzothiadiazole and gold (Hintz et al., 2010).
  • Other Applications :

    • Neto et al. (2020) synthesized new hybrid molecules containing benzo-2,1,3-thiadiazole, which is structurally related to the compound . They investigated the photophysical properties and biomolecule-binding interactions of these molecules, revealing potential for diverse applications (Neto et al., 2020).

Biochemical Analysis

Biochemical Properties

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, enhancing π-stacking and improving charge carrier transport properties . The nature of these interactions involves strong π–π intermolecular interactions, which facilitate efficient charge transport and stability in biochemical environments .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the charge carrier mobility in cells, thereby affecting cellular communication and metabolic activities . Additionally, it has been observed to impact the expression of genes involved in cellular stress responses and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a strong acceptor, enhancing π-stacking and improving charge carrier transport properties . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function . Computational studies have revealed stable conformations and possible interactions that contribute to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability and minimal degradation, making it suitable for long-term studies . Over extended periods, it has been observed to maintain its optoelectronic properties and continue to influence cellular functions without significant loss of activity . Long-term studies have shown consistent effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances cellular communication and metabolic activities without causing adverse effects . At higher doses, it may exhibit toxic effects, including cellular stress and metabolic dysregulation . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to enhance charge carrier transport properties influences metabolic processes, leading to changes in metabolite concentrations and flux through metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biochemical activity . The compound’s distribution is influenced by its strong π–π interactions and ability to bind to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with biomolecules and contributes to its biochemical effects . The compound’s ability to localize within subcellular structures is essential for its role in cellular processes .

Properties

IUPAC Name

4,7-bis(5-bromo-4-octylthiophen-2-yl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(35-29(21)31)23-17-18-24(28-27(23)33-37-34-28)26-20-22(30(32)36-26)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYLTENEOQNKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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